molecular formula C14H10Cl2O3S B14514008 [4-Chloro-3-(methanesulfonyl)phenyl](4-chlorophenyl)methanone CAS No. 62938-16-3

[4-Chloro-3-(methanesulfonyl)phenyl](4-chlorophenyl)methanone

Katalognummer: B14514008
CAS-Nummer: 62938-16-3
Molekulargewicht: 329.2 g/mol
InChI-Schlüssel: COTDIGVUKVNKRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-(methanesulfonyl)phenylmethanone is an organic compound with the molecular formula C13H9Cl2O3S It is a derivative of benzophenone, characterized by the presence of chloro and methanesulfonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(methanesulfonyl)phenylmethanone typically involves the reaction of 4-chlorobenzophenone with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydrogen atom by the methanesulfonyl group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-(methanesulfonyl)phenylmethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Substitution Products: Amino or thiol derivatives

    Reduction Products: Alcohol derivatives

    Oxidation Products: Sulfone derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-Chloro-3-(methanesulfonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, 4-Chloro-3-(methanesulfonyl)phenylmethanone is used in the production of specialty chemicals. Its unique chemical properties make it suitable for applications in materials science and polymer chemistry.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(methanesulfonyl)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro and methanesulfonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chlorobenzophenone
  • 4-Chlorophenyl methanesulfonyl chloride
  • 4-Chloro-3-nitrophenyl(phenyl)methanone

Uniqueness

Compared to similar compounds, 4-Chloro-3-(methanesulfonyl)phenylmethanone is unique due to the presence of both chloro and methanesulfonyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

62938-16-3

Molekularformel

C14H10Cl2O3S

Molekulargewicht

329.2 g/mol

IUPAC-Name

(4-chloro-3-methylsulfonylphenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H10Cl2O3S/c1-20(18,19)13-8-10(4-7-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3

InChI-Schlüssel

COTDIGVUKVNKRP-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.